molecular formula C18H17N3O4S B596080 Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253791-11-5

Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B596080
CAS No.: 1253791-11-5
M. Wt: 371.411
InChI Key: OOFVXQPUOCGAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved refluxing in phosphorus oxychloride at 105°C for 3–4 hours .


Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were carried out under specific conditions, such as refluxing in phosphorus oxychloride . The reactions were monitored and characterized using various analytical techniques .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The combined ethyl acetate layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure .

Scientific Research Applications

  • Synthesis of Novel Compounds : This chemical is used in the synthesis of various novel compounds, including pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds are valuable for creating new fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Cyclocondensation Reactions : It serves as a key component in cyclocondensation reactions to produce pyrimidine-4-carboxylates and their acid derivatives, showcasing its utility in diverse chemical syntheses (Zanatta et al., 2015).

  • Heterocyclic Chemistry : Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is instrumental in the field of heterocyclic chemistry for the preparation of various thieno[2,3-d]pyrimidines and their derivatives. These compounds have potential applications in the development of new pharmaceuticals and materials (Zigeuner, Knopp, & Blaschke, 1976).

  • Pharmacologically Active Compounds : This compound is used in the synthesis of pharmacologically active compounds, which could have implications in drug discovery and development (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

  • Thiadiazine Derivatives : It has been used in creating thiadiazine derivatives, which have potential applications in various fields of chemistry and pharmacology (Ahmed, 2002).

  • Ring Transformation Studies : This chemical plays a role in ring transformation studies, crucial for understanding chemical reactivity and the formation of complex molecules (Matsumoto, Mishio, & Minami, 1979).

  • Development of New Synthetic Methods : It's used in developing novel synthetic methods for producing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, expanding the toolbox of synthetic chemists (Santilli, Kim, & Wanser, 1971).

  • Study of Pyridopyrimidines : The compound is key in studying the structures of pyridopyrimidines, contributing to the field of structural chemistry and molecular design (Komkov, Yakovlev, & Dorokhov, 2005).

Mechanism of Action

The mechanism of action of this compound is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has promising neuroprotective and anti-inflammatory properties . It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for this compound include further exploration of its neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

ethyl 8-benzyl-5-hydroxy-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-3-25-17(24)13-14(22)12-9-19-18(26-2)20-15(12)21(16(13)23)10-11-7-5-4-6-8-11/h4-9,22H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFVXQPUOCGAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC3=CC=CC=C3)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.